molecular formula C18H18N2O2 B1630165 1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one CAS No. 847555-93-5

1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one

カタログ番号 B1630165
CAS番号: 847555-93-5
分子量: 294.3 g/mol
InChIキー: UMLLCOYGUHIBSL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic molecule that contains both nitrogen and oxygen atoms in its structure. It has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

科学的研究の応用

Neuropeptide S Receptor Antagonism

1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one derivatives have been extensively studied for their antagonistic activity at the Neuropeptide S (NPS) receptor. This research is significant due to the NPS system's connection with various central nervous system disorders, including panic disorder, anxiety, sleeping disorders, asthma, obesity, post-traumatic stress disorder (PTSD), and substance abuse. Synthesized derivatives of this compound demonstrated potent NPS receptor antagonism, suggesting their potential utility in studying and possibly treating these conditions (Hassler et al., 2014).

Structural Activity Relationships

Studies have focused on identifying critical structural features of 1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one derivatives for their activity as NPS antagonists. This research involved synthesizing various derivatives and examining their potency as antagonists. Findings indicated that certain functional groups and structural modifications are crucial for maintaining potent antagonist activity, which is essential for developing effective therapeutic agents (Zhang et al., 2008).

Synthesis and Pharmacokinetics

Another area of study has been the synthesis and pharmacokinetic analysis of these compounds. This includes the development of efficient synthetic routes and analyses of their biological activities. For instance, derivatives like SHA 68 have shown promise due to their selectivity and ability to reach pharmacologically relevant concentrations in vivo, providing insights into the pharmacokinetic properties necessary for effective NPS receptor antagonism (Okamura et al., 2008).

Antitumoral Activity

Research has also been conducted on the antitumoral properties of 1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one derivatives. Some derivatives have demonstrated significant antitumoral activity against human thyroid cancer cell lines by promoting apoptotic pathways and DNA fragmentation. This suggests potential applications in cancer research and therapy (Chiacchio et al., 2013).

Constrained Dipeptide Surrogates

Derivatives of this compound have been used to create constrained dipeptide surrogates. These studies involve synthesizing novel bicyclic scaffolds, which can serve as useful tools in peptide chemistry and drug design, potentially leading to the development of new pharmaceuticals (Bencsik et al., 2003).

特性

IUPAC Name

1,1-diphenyl-6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-17-20-12-11-19-13-16(20)18(22-17,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,19H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLLCOYGUHIBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)C(OC2=O)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630819
Record name 1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one

CAS RN

847555-93-5
Record name 1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
Cc1ccc(CN2CCN3C(=O)OC(c4ccccc4)(c4ccccc4)C3C2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (1,1-dimethylethyl)tetrahydro-3-oxo-1,1-diphenyl-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxylate (99 mg, 0.25 mmol) in dichloromethane (2 mL) was added trifluoroacetic acid (0.19 mL, 2.5 mmol), and the mixture was stirred at room temperature for 4 hours. The reaction solution was concentrated under reduced pressure, and the residue was dissolved in ethyl acetate. This solution was washed with sodium hydrogen carbonate, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain hexahydro-1,1-diphenyl-3H-oxazolo[3,4-a]pyrazin-3-one as a crude product. The product was dissolved in tetrahydrofuran (2 mL). Diisopropylethylamine (60 μL, 0.35 mmol) and phenyl chlorocarbonate (44 μL, 0.35 mmol) were added thereto, and the mixture was stirred at room temperature for 1 hour. To the reaction solution was added ethyl acetate, and the resulting mixture was washed with water and saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was crystallized from ethyl acetate-hexane to obtain the title compound (70 mg, yield 67%).
Name
(1,1-dimethylethyl)tetrahydro-3-oxo-1,1-diphenyl-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxylate
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of hexahydro-1,1-diphenyl-7-(phenylmethyl)-3H-oxazolo[3,4-a]pyrazin-3-one (19 g, 48 mmol) in 1,2-dichloroethane (80 mL) was added 1-chloroethyl chloroformate (8.7 g, 61 mmol), and the mixture was stirred at 60° C. for 3 hours. 1-Chloroethyl chloroformate (1.7 g, 12 mmol) was further added thereto, and the resulting mixture was stirred at 60° C. for 2 hours. The reaction solution was concentrated under reduced pressure and methanol was added thereto, and the mixture was heated under reflux for 2.5 hours. The reaction solution was concentrated under reduced pressure, and crystallized by adding ethyl acetate and hexane. The precipitated crystals were collected by filtration. The crystals were dissolved by adding ethyl acetate and an aqueous saturated sodium hydrogen carbonate solution. Then, the organic layer was washed with water and concentrated under reduced pressure. To the residue was added diisopropyl ether, and the precipitated crystals were washed with diisopropyl ether and dried to obtain the title compound (13 g, yield 92%). 1H NMR of the above obtained compound corresponded with the compound obtained in Reference Example 2.
Name
hexahydro-1,1-diphenyl-7-(phenylmethyl)-3H-oxazolo[3,4-a]pyrazin-3-one
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods IV

Procedure details

Hexahydro-7-[(4-methylphenyl)methyl]-1,1-diphenyl-3H-oxazolo[3,4-a]pyrazin-3-one (65 g, 0.16 mol) was dissolved in 1,2-dichloroethane (300 mL). 1-Chloroethyl chloroformate (22 mL, 0.2 mol) was added thereto, and the mixture was warmed and refluxed for 3 hours. The solvent was distilled off under reduced pressure, and then methanol (300 mL) was added thereto. The mixture was warmed and refluxed for 3 hours. The solvent was distilled off under reduced pressure, and to the residue was added ethyl acetate (500 mL) to obtain powder. The obtained powder was collected by filtration, washed with ethyl acetate, and dried under reduced pressure. To the obtained powder (54 g) were added an aqueous saturated sodium hydrogen carbonate solution (500 mL) and ethyl acetate (500 mL), and the process of phase separation was performed. The resulting organic layer was washed with an aqueous saturated sodium hydrogen carbonate solution (400 mL) and dried over magnesium sulfate. The solvent was distilled off under reduced pressure. The residue was recrystallized from diethyl ether and the resulting crystals (42 g) were recrystallized from ethyl acetate again to obtain the title compound (38 g, yield 78%). 1H NMR of the above obtained compound corresponded with the compound obtained in Reference Example 2.
Name
Hexahydro-7-[(4-methylphenyl)methyl]-1,1-diphenyl-3H-oxazolo[3,4-a]pyrazin-3-one
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Yield
78%

Synthesis routes and methods V

Procedure details

To a solution of (1,1-dimethylethyl)tetrahydro-3-oxo-1,1-diphenyl-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxylate (2.3 g, 5.5 mmol) in dichloromethane (20 mL) was added trifluoroacetic acid (4 mL), and the mixture was stirred at room temperature for 2 hours. To the reaction solution was added an aqueous saturated sodium hydrogen carbonate solution (10 mL), and the resulting mixture was extracted with ethyl acetate. The extract was washed with water, and then concentrated under reduced pressure. The residue was crystallized from diisopropyl ether to obtain the title compound (1.6 g, yield 99%).
Name
(1,1-dimethylethyl)tetrahydro-3-oxo-1,1-diphenyl-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxylate
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Reactant of Route 2
1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Reactant of Route 3
1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Reactant of Route 4
1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Reactant of Route 5
1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Reactant of Route 6
1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。